1-Benzyl-4-((methylamino)methyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(methylaminomethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15-12-14(17)7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,15,17H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXZHEYBDRVIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCN(CC1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Disconnections
Key Disconnection Strategies for the Piperidin-4-ol Ring System
The central feature of the target molecule is the piperidin-4-ol ring. Retrosynthetically, this core can be approached in two primary ways: by modifying a pre-existing piperidine (B6355638) ring or by constructing the ring from an acyclic precursor.
A common and highly effective strategy begins with the disconnection of the bonds adjacent to the nitrogen atom, leading back to acyclic precursors. This approach offers flexibility in introducing substituents. Methods such as the Dieckmann condensation of aminodicarboxylate esters are classic routes to form the piperidone ring, which can then be further functionalized. dtic.miltandfonline.com In this process, a primary amine reacts with two equivalents of an acrylate (B77674) ester, and the resulting diester undergoes an intramolecular condensation to form a cyclic β-ketoester. Subsequent hydrolysis and decarboxylation yield the corresponding 4-piperidone (B1582916). dtic.miltandfonline.comstackexchange.com
Another powerful cyclization strategy is the double Michael addition (or aza-Michael reaction), where an amine adds sequentially to a 1,4-diene or similar precursor to form the heterocyclic ring. koreascience.or.krmdma.chrsc.org This method can be particularly advantageous when the nitrogen substituent, such as the benzyl (B1604629) group, is incorporated from the start of the synthesis using benzylamine (B48309). koreascience.or.kr More contemporary methods, like the aza-Prins cyclization, can also be employed to construct 4-hydroxypiperidines from homoallylic amines and carbonyl compounds, offering a high degree of stereocontrol. rsc.org
Alternatively, a more direct approach involves using a commercially available piperidine derivative, such as 4-piperidone, as the starting scaffold. google.com This simplifies the synthesis by providing the core ring system, allowing efforts to be focused on the installation of the substituents at the N1 and C4 positions. Given the complexity of the C4 quaternary center in the target molecule, this latter strategy is often the most convergent and efficient.
Table 1: Comparison of Piperidine Ring Synthesis Strategies
| Strategy | Key Reaction | Precursors | Advantages | Disadvantages |
| Dieckmann Condensation | Intramolecular enolate condensation | Primary amine, alkyl acrylates | Well-established, good for 4-piperidones | Multi-step process, requires careful control of reaction conditions. tandfonline.com |
| Double Michael Addition | Conjugate addition | Primary amine, 1,4-dienes | Can incorporate N-substituent directly, versatile. koreascience.or.kr | May require specific diene precursors, potential for side reactions. |
| Aza-Prins Cyclization | Iminium ion cyclization | Homoallylic amines, aldehydes/ketones | High diastereoselectivity, direct formation of 4-hydroxypiperidines. rsc.org | Requires specific functionalized precursors. |
| Functionalization | Various | 4-Piperidone or 4-hydroxypiperidine (B117109) | Convergent, simplifies synthesis | Starting materials may be costly, less overall flexibility. |
Approaches for Introducing the 1-Benzyl Substituent at the Piperidine Nitrogen
The N-benzyl group is a common motif in pharmacologically active piperidines, and its introduction is a well-understood transformation. There are three primary strategies for its installation.
The most direct method is the N-alkylation of a pre-formed secondary piperidine ring (e.g., 4-((methylamino)methyl)piperidin-4-ol). This involves treating the piperidine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the hydrogen halide formed during the reaction. This is a standard SN2 reaction.
A second common approach is reductive amination . tandfonline.compearson.com This one-pot procedure involves reacting the secondary piperidine with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. tandfonline.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or borane-pyridine complex. tandfonline.compearson.com This method is often preferred due to its mild conditions and high efficiency.
The third strategy involves incorporating the benzyl group from the outset of the synthesis. As mentioned previously, syntheses that build the piperidine ring from acyclic precursors can utilize benzylamine as the nitrogen source. koreascience.or.kr For instance, in a double Michael addition, benzylamine serves as the nucleophile that initiates the cyclization cascade, resulting in the N-benzylpiperidine ring being formed directly. koreascience.or.kr
Table 2: Methods for N-Benzylation of Piperidines
| Method | Reagents | Typical Conditions | Key Features |
| Direct Alkylation | Benzyl bromide or chloride, Base (K₂CO₃, Et₃N) | Solvent (e.g., ACN, DMF), RT to reflux | Straightforward SN2 reaction; simple procedure. |
| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Solvent (e.g., DCE, MeOH), RT | Mild, one-pot procedure; high yields; avoids quaternary salt formation. tandfonline.com |
| Cyclization with Benzylamine | Benzylamine, Acyclic di-electrophile | Varies with cyclization method (e.g., heat, catalyst) | Incorporates the benzyl group at the start of the synthesis. |
Strategic Considerations for the C4-Quaternary Center Bearing the Hydroxyl and ((Methylamino)methyl) Groups
The construction of the all-carbon quaternary stereocenter at the C4 position is the most significant synthetic challenge. This center is substituted with both a hydroxyl group and a ((methylamino)methyl) group. The most logical and convergent retrosynthetic approach disconnects this structure back to a ketone precursor, specifically 1-benzyl-4-piperidone . From this key intermediate, several synthetic pathways can be envisioned to install the two required functional groups.
One highly effective strategy is the Henry (or nitroaldol) reaction . organic-chemistry.orgwikipedia.org This involves the base-catalyzed addition of nitromethane (B149229) to the carbonyl group of 1-benzyl-4-piperidone. psu.eduosti.gov The reaction forms a β-nitro alcohol intermediate, 1-benzyl-4-(nitromethyl)piperidin-4-ol. The nitro group can then be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂/Raney Ni) or chemical reduction (e.g., LiAlH₄). The resulting primary amine, 4-(aminomethyl)-1-benzylpiperidin-4-ol, can subsequently be N-methylated (for example, via reductive amination with formaldehyde (B43269) or Eschweiler–Clarke methylation) to yield the final target compound. This route is advantageous as it builds the C-C bond and introduces the nitrogen atom in a controlled manner. wikipedia.org
A second robust strategy involves the formation of a cyanohydrin . youtube.comorgoreview.compressbooks.pub 1-Benzyl-4-piperidone can react with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or sodium cyanide with an acid, to form the corresponding 4-hydroxy-4-cyanopiperidine intermediate. orgoreview.comlibretexts.org The nitrile group of the cyanohydrin is a versatile functional handle that can be reduced to the primary aminomethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄). pressbooks.pub As with the Henry reaction pathway, a final N-methylation step would be required to complete the synthesis.
A third, conceptually different approach could involve the epoxidation of a 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) precursor, followed by regioselective ring-opening of the resulting epoxide at the C4 position with methylamine (B109427). jsynthchem.comrsc.orgresearchgate.netnih.gov While feasible, this route may present challenges in controlling the regioselectivity of the epoxide opening and requires the synthesis of the tetrahydropyridine (B1245486) precursor from 1-benzyl-4-piperidone.
Table 3: Synthetic Strategies for the C4-Quaternary Center from 1-Benzyl-4-piperidone
| Strategy | Key Intermediate | Reagents & Sequence | Advantages |
| Henry Reaction | 1-Benzyl-4-(nitromethyl)piperidin-4-ol | 1. Nitromethane, Base2. Reduction (e.g., H₂/Raney Ni)3. N-Methylation | Reliable C-C bond formation; nitro group is a versatile precursor to the amine. wikipedia.org |
| Cyanohydrin Formation | 1-Benzyl-4-cyano-piperidin-4-ol | 1. NaCN/H⁺ or TMSCN2. Reduction (e.g., LiAlH₄)3. N-Methylation | Well-established chemistry; nitrile group allows for straightforward reduction to the amine. pressbooks.pub |
| Epoxide Opening | 1-Benzyl-4,5-epoxy-piperidine | 1. Formation of tetrahydropyridine2. Epoxidation (e.g., m-CPBA)3. Ring opening with methylamine | Offers an alternative disconnection strategy. |
Synthetic Methodologies and Chemical Transformations
Synthesis of Key Piperidin-4-one Precursors
The piperidin-4-one ring system is a critical building block for the synthesis of the target compound. Various classical and modern synthetic strategies have been developed to access this important intermediate.
Reductive Amination Strategies for Piperidin-4-ones
Reductive amination is a powerful and versatile method for the formation of amines, and it plays a crucial role in the synthesis of piperidine (B6355638) derivatives. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of piperidin-4-one synthesis, double reductive amination of a dicarbonyl compound with a primary amine is a common approach. chim.it
This strategy offers a direct route to the piperidine skeleton by forming two carbon-nitrogen bonds in a single synthetic operation. chim.it The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120). Catalyst-controlled reductive amination, employing transition metal catalysts such as ruthenium or iridium complexes, can offer high levels of regio- and stereoselectivity.
A notable example is the synthesis of N-substituted piperidines from aza-Michael reactions followed by reductive amination. For instance, the reaction between N-boc-piperidin-4-one and 3,4-dichloroaniline (B118046) proceeds via reductive amination to yield the corresponding N-substituted piperidin-4-amine. researchgate.net
Table 1: Examples of Reductive Amination for Piperidine Synthesis
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| Dicarbonyl compound, Primary amine | NaBH3CN or NaBH(OAc)3 | N-substituted piperidine | Varies | chim.it |
| N-boc-piperidin-4-one, 3,4-dichloroaniline | Reductive amination conditions | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | Not specified | researchgate.net |
Annulation and Cyclization Approaches to Piperidin-4-one Ring Systems
Annulation and cyclization reactions provide another major pathway to the piperidin-4-one core. These methods involve the formation of the heterocyclic ring from acyclic precursors through various bond-forming strategies.
One of the most classical and widely used methods is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a cornerstone in the synthesis of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to afford the corresponding cyclic ketone. For the synthesis of N-substituted piperidin-4-ones, a common strategy involves the bis-Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., ethyl acrylate), followed by Dieckmann cyclization of the resulting diester. dtic.mil
More recent developments have focused on transition metal-catalyzed annulation reactions. For example, rhodium-catalyzed [4+2] annulation of vinylallenes with alkenes has been developed for the synthesis of substituted piperidines. Additionally, organocatalytic Mannich-reductive cyclization has been employed for the one-pot synthesis of functionalized piperidines with high enantioselectivity. rsc.org An α-imino rhodium carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has also been reported as an efficient method for synthesizing piperidin-4-one derivatives. nih.gov
Table 2: Comparison of Annulation and Cyclization Approaches
| Method | Description | Advantages | Disadvantages |
| Dieckmann Condensation | Intramolecular condensation of diesters to form β-keto esters. | Well-established, readily available starting materials. | Often requires strong bases and harsh reaction conditions. |
| Rhodium-catalyzed Annulation | [4+2] annulation of vinylallenes with alkenes. | High efficiency and stereoselectivity. | Requires specialized catalysts and substrates. |
| Organocatalytic Mannich-reductive cyclization | One-pot synthesis via a formal [4+2] cycloaddition. | High yields and excellent enantioselectivities. rsc.org | May have limited substrate scope. |
| α-Imino Rhodium Carbene Cascade | Cascade reaction involving migration and annulation. | Excellent yields and broad substrate scope. nih.gov | Requires preparation of specific diazo precursors. |
Environmentally Conscious Methodologies in Piperidin-4-one Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One such approach involves the use of deep eutectic solvents (DES) as a reaction medium. A deep eutectic solvent formed from glucose and urea (B33335) has been shown to be an inexpensive and effective medium for the synthesis of various piperidin-4-one derivatives, offering a greener alternative to traditional organic solvents. asianpubs.orgresearchgate.net This method is considered an environmentally safe synthetic route as the solvent does not leave harmful organic pollutants in the environment. researchgate.net
Another green chemistry approach focuses on developing one-pot syntheses that minimize workup and purification steps. An efficient one-pot synthesis of N-substituted piperidones has been developed using carbonate bases, which presents significant advantages over the classical Dieckmann approach by improving atom economy and minimizing waste streams. acs.org
Table 3: Green Synthesis Approaches for Piperidin-4-ones
| Methodology | Key Feature | Example | Reference |
| Deep Eutectic Solvents | Use of a biodegradable and inexpensive solvent system. | Synthesis of 3-methyl-2,6-diphenyl piperidin-4-one in a glucose-urea DES. | asianpubs.orgresearchgate.net |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation. | One-pot process using carbonate bases for the synthesis of N-substituted piperidones. | acs.org |
Introduction of the 1-Benzyl Moiety on the Piperidine Scaffold
Once the piperidin-4-one core is synthesized, the next crucial step is the introduction of the benzyl (B1604629) group at the nitrogen atom. This is typically achieved through N-alkylation or reductive amination.
N-Alkylation and Benzylation Reactions
N-alkylation is a fundamental transformation in organic synthesis and a common method for introducing a benzyl group onto a piperidine nitrogen. This reaction typically involves the treatment of the parent piperidine with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. echemi.comresearchgate.net The base is necessary to neutralize the hydrohalic acid formed during the reaction. Common bases used include potassium carbonate and triethylamine. researchgate.net
The choice of solvent can influence the reaction rate and outcome. The steric course of N-benzylation of piperidines has been a subject of study, with discussions on whether the attack occurs preferentially from the axial or equatorial position. rsc.org For the synthesis of 1-benzyl-4-piperidone, 4-piperidone (B1582916) can be directly alkylated with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF. acs.org
Table 4: Conditions for N-Benzylation of Piperidines
| Piperidine Substrate | Benzylating Agent | Base | Solvent | Conditions | Reference |
| Piperidine | Benzyl chloride | K2CO3 | Ethanol | Microwave, 80°C, 40 min | echemi.com |
| 4-Piperidone | Benzyl bromide | K2CO3 | DMF | Room Temperature | acs.org |
| N-alkylpiperidine | Benzyl chloride | - | Methanol, Acetonitrile, Acetone, or Benzene | Varies | rsc.org |
Catalytic Hydrogenation of N-Benzyl-4-Piperidone Intermediates
While not directly involved in the introduction of the benzyl group, catalytic hydrogenation is a key reaction for the removal of the N-benzyl group, which often serves as a protecting group in multi-step syntheses. The N-benzyl group can be cleaved by hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov
This deprotection is often a necessary step to allow for further functionalization of the piperidine nitrogen or to obtain the final target compound if the benzyl group is not part of the desired structure. The efficiency of the hydrogenolysis can be influenced by the presence of acids or other additives. For instance, the combination of Pd/C with niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups. nih.gov Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of Pd/C is another effective method for N-debenzylation under neutral conditions. mdma.ch
It is important to note that in the synthesis of 1-Benzyl-4-((methylamino)methyl)piperidin-4-ol, the N-benzyl group is a permanent feature of the target molecule and therefore, catalytic hydrogenation for its removal would not be a desired transformation in the final steps. However, understanding this reaction is crucial as the N-benzyl group might be used as a temporary protecting group in alternative synthetic routes where a different N-substituent is ultimately desired.
Functionalization at the C4-Position of the Piperidine Ring
The synthetic strategies for creating complex piperidine derivatives, such as this compound, heavily rely on the controlled functionalization of the C4 position. Starting from the readily available precursor, N-Benzyl-4-piperidone, various chemical transformations can be employed to introduce the required hydroxyl and (methylamino)methyl moieties. These methodologies involve carefully planned reactions that manipulate the carbonyl group and introduce new carbon-carbon and carbon-nitrogen bonds at this key position.
Formation of the C4-Hydroxyl Group via Carbonyl Reduction or Addition Reactions
The introduction of a hydroxyl group at the C4 position is a fundamental transformation of N-Benzyl-4-piperidone. guidechem.comgoogle.com This is typically achieved through the nucleophilic addition of organometallic reagents or the reduction of the ketone. These reactions convert the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon bearing a hydroxyl group, creating a tertiary or secondary alcohol, respectively.
Grignard reactions are a classic and effective method for forming carbon-carbon bonds and simultaneously generating a tertiary alcohol. This reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of a piperidin-4-one. The versatility of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the C4 position.
A pertinent example is the synthesis of 4-(3-trifluoromethyl)phenyl-4-piperidinol, a pharmaceutical intermediate, from N-Benzyl-4-piperidone. guidechem.com In this synthesis, the Grignard reagent is prepared from m-bromotrifluoromethylbenzene and magnesium, which then reacts with the piperidone precursor. The subsequent workup yields the desired tertiary alcohol with high efficiency. guidechem.com This reaction underscores the utility of the Grignard approach in creating C4-functionalized piperidinols. guidechem.com
Table 1: Example of Grignard Reaction with N-Benzyl-4-piperidone
| Reactant A | Reactant B | Product | Yield | Purity |
| N-Benzyl-4-piperidone | m-Trifluoromethylphenylmagnesium bromide | 4-(3-trifluoromethyl)phenyl-4-piperidinol | 87.9% | 99.0% |
Data sourced from a study by Liu Zhanpeng et al., as cited in Guidechem. guidechem.com
When a nucleophile, such as a Grignard reagent or a hydride, adds to a prochiral ketone like N-Benzyl-4-piperidone, a new stereocenter is created at the C4 position. The stereochemical outcome of this addition—that is, the orientation of the newly formed hydroxyl group—is governed by several factors. The piperidine ring exists predominantly in a chair conformation, presenting two distinct faces for nucleophilic attack: the axial and equatorial faces.
The stereoselectivity of the reaction is determined by the balance between steric and electronic effects. researchgate.net
Steric Hindrance: The path of the incoming nucleophile can be sterically hindered by axial substituents on the ring. Generally, attack from the equatorial direction is less hindered, leading to the formation of an axial alcohol. This is often the preferred pathway for bulky nucleophiles. researchgate.netmasterorganicchemistry.com
Torsional and Stereoelectronic Effects: Axial attack, leading to an equatorial alcohol, is often favored for small nucleophiles like hydrides. This preference is explained by better orbital overlap between the approaching nucleophile and the carbonyl π* orbital, minimizing torsional strain in the transition state. researchgate.net
The N-benzyl group, being a bulky substituent, influences the conformation of the piperidine ring and can affect the accessibility of the two faces of the carbonyl group. While it does not directly participate in the reaction at C4, its conformational preference can impact the steric environment and thus the axial/equatorial attack ratio, thereby controlling the diastereoselectivity of the hydroxyl group introduction.
Strategies for Constructing the ((Methylamino)methyl) Moiety
The construction of the C4-((methylamino)methyl) side chain is a more complex task that requires a multi-step approach, beginning with the introduction of a one-carbon functional group at the C4 position, which is then elaborated to the desired moiety.
Reductive amination is a powerful and direct method for forming amines from carbonyl compounds. To apply this method for the synthesis of the target side chain, an aldehyde functionality must first be installed at the C4 position. The key intermediate for this approach would be N-benzyl-4-formylpiperidine.
The synthesis of this aldehyde can be achieved from 1-benzylpiperidine-4-carbonitrile. The nitrile group is reduced using a mild reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), which can selectively convert nitriles to aldehydes without over-reduction to the amine.
Once N-benzyl-4-formylpiperidine is obtained, it can undergo reductive amination with methylamine (B109427). In this reaction, the aldehyde first reacts with methylamine to form an intermediate imine (or enamine). This imine is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to yield the desired N-methylaminomethyl group. This two-step, one-pot procedure is a highly efficient way to construct the required side chain on the piperidine ring.
An alternative and highly versatile strategy involves the initial installation of a cyano group at the C4 position, which then serves as a synthetic handle for further elaboration. The Strecker synthesis provides a direct route to an α-aminonitrile from a ketone.
This approach begins with the reaction of N-Benzyl-4-piperidone with an amine (e.g., aniline (B41778) or ammonia) and a cyanide source like trimethylsilyl (B98337) cyanide or potassium cyanide. nih.govnih.gov This three-component reaction forms a 4-amino-4-cyanopiperidine derivative. The cyano group can then be chemically transformed. For instance, selective hydrolysis of the nitrile, often using concentrated sulfuric acid, yields the corresponding 4-amino-4-carboxamide. nih.gov
This carboxamide is a key intermediate. The amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in a 4-amino-4-(aminomethyl)piperidine structure. The final methyl group can then be introduced onto the newly formed primary amine via methods such as Eschweiler–Clarke methylation (using formic acid and formaldehyde) or by reductive amination with formaldehyde (B43269) to afford the target ((methylamino)methyl) moiety.
Table 2: Illustrative Multi-Step Derivatization Starting from N-Benzyl-4-piperidone
| Step | Starting Material | Key Reagents | Intermediate/Product | Transformation |
| 1 | N-Benzyl-4-piperidone | Aniline, Trimethylsilyl cyanide | 1-Benzyl-4-phenylamino-4-cyanopiperidine | Strecker Reaction |
| 2 | 1-Benzyl-4-phenylamino-4-cyanopiperidine | Conc. H₂SO₄ | 1-Benzyl-4-phenylamino-4-carboxamidopiperidine | Nitrile Hydrolysis |
| 3 | 1-Benzyl-4-phenylamino-4-carboxamidopiperidine | LiAlH₄ | 1-Benzyl-4-phenylamino-4-(aminomethyl)piperidine | Amide Reduction |
| 4 | 1-Benzyl-4-phenylamino-4-(aminomethyl)piperidine | HCHO, HCOOH | 1-Benzyl-4-phenylamino-4-((methylamino)methyl)piperidine | N-Methylation |
This table outlines a potential synthetic pathway based on established chemical transformations. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Benzyl-4-((methylamino)methyl)piperidin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons of the benzyl (B1604629) group are anticipated to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a multiplet. The benzylic protons (Ar-CH ₂) would likely resonate as a singlet around δ 3.5 ppm.
The protons on the piperidine (B6355638) ring are expected to show complex splitting patterns due to their diastereotopic nature. The axial and equatorial protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and coupling constants. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected in the range of δ 2.0-3.0 ppm. The protons on the carbons at the C3 and C5 positions would likely appear at approximately δ 1.5-1.8 ppm. The methylene (B1212753) protons of the (methylamino)methyl group (-CH ₂-NHCH₃) would likely be observed as a singlet or a simple multiplet around δ 2.5-2.7 ppm. The methyl protons (-NHCH ₃) would give a singlet at around δ 2.4 ppm. The hydroxyl (-OH ) and amine (-NH -) protons are expected to show broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet |
| Benzylic (-CH₂-Ph) | ~3.5 | Singlet |
| Piperidine H2/H6 | 2.0 - 3.0 | Multiplet |
| Piperidine H3/H5 | 1.5 - 1.8 | Multiplet |
| -CH₂-NHCH₃ | 2.5 - 2.7 | Singlet/Multiplet |
| -NHCH₃ | ~2.4 | Singlet |
| -OH | Variable | Broad Singlet |
| -NH- | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the benzyl group are expected to show signals in the δ 127-138 ppm range. The benzylic carbon is anticipated around δ 63 ppm. The quaternary carbon of the piperidine ring attached to the hydroxyl group and the (methylamino)methyl group (C4) would appear in the δ 70-75 ppm region. The piperidine ring carbons adjacent to the nitrogen (C2 and C6) are expected around δ 50-55 ppm, while the C3 and C5 carbons would likely resonate in the δ 30-35 ppm range. The carbon of the methylene group in the (methylamino)methyl substituent is expected around δ 55-60 ppm, and the methyl carbon should appear in the upfield region, around δ 35-40 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (ipso-C) | ~138 |
| Aromatic (ortho, meta, para-C) | 127 - 130 |
| Benzylic (-CH₂-Ph) | ~63 |
| Piperidine C4 | 70 - 75 |
| Piperidine C2/C6 | 50 - 55 |
| Piperidine C3/C5 | 30 - 35 |
| -CH₂-NHCH₃ | 55 - 60 |
| -NHCH₃ | 35 - 40 |
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the protons on C2 and C3, and between the protons on C5 and C6 of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the piperidine ring and the benzyl group to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the benzylic protons would show a correlation to the aromatic carbons and to the C2/C6 carbons of the piperidine ring. The methyl protons would show a correlation to the methylene carbon of the (methylamino)methyl group. These correlations are crucial for piecing together the molecular structure. nih.gov
The quaternary carbon at the C4 position of the piperidine ring in this compound is a stereocenter if the molecule is considered in a fixed conformation, though the molecule itself is achiral due to a plane of symmetry passing through the nitrogen, C4, and the hydroxyl and (methylamino)methyl groups. However, if the compound were to be resolved into enantiomers (for instance, through the introduction of a chiral center elsewhere or by restricted rotation), or if diastereomers were formed, NMR with chiral derivatizing agents (CDAs) could be used to determine the absolute and relative stereochemistry. wikipedia.orgnih.gov
A CDA is a chiral molecule that reacts with the compound of interest to form diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different NMR spectra. By reacting this compound with a CDA, such as Mosher's acid chloride, two diastereomeric esters could be formed at the hydroxyl group. The protons near the newly formed chiral center will experience different magnetic environments due to the anisotropic effect of the CDA's aromatic ring. This results in different chemical shifts for the corresponding protons in the two diastereomers, allowing for their differentiation and, potentially, the assignment of the absolute configuration at the C4 center if a single enantiomer were present.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol. The N-H stretching vibration of the secondary amine is expected to appear as a weaker, sharper band in a similar region, around 3300-3500 cm⁻¹.
The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring and the methyl/methylene groups will appear just below 3000 cm⁻¹, in the range of 2800-3000 cm⁻¹. The C-N stretching vibration is expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹. Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Characteristic |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Weak to medium, sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1000 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of a molecule's elemental composition and structure.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a compound. For this compound, with a chemical formula of C14H22N2O, the theoretical exact mass can be calculated. An experimental HR-MS analysis would aim to measure the mass of the molecular ion (e.g., [M+H]+) to within a few parts per million (ppm) of its theoretical value, which would confirm its elemental formula. However, specific published HR-MS data for this compound could not be located.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides valuable information for confirming the molecular structure. For this compound, characteristic fragmentation would be expected. Key bond cleavages would likely include the loss of the benzyl group (resulting in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation), cleavage of the piperidine ring, and fragmentation involving the (methylamino)methyl and hydroxyl groups at the C4 position. A detailed analysis of these fragments would serve to verify the connectivity of the atoms within the molecule. Unfortunately, no specific studies detailing the fragmentation pattern of this compound are currently available.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Analysis of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding Networks
A key aspect of crystal structure analysis is the examination of non-covalent interactions. For this compound, the presence of hydroxyl (-OH) and secondary amine (-NH-) groups makes it capable of forming significant hydrogen bonds. These interactions, acting as both hydrogen bond donors and acceptors, would play a crucial role in defining the crystal packing. A crystallographic study would detail the network of intermolecular hydrogen bonds (e.g., O-H···N, N-H···O) that stabilize the crystal lattice. Intramolecular hydrogen bonds might also be present. However, without experimental crystallographic data, a definitive analysis of these interactions is not possible.
Conformational Analysis in the Crystalline State
The three-dimensional shape, or conformation, of a molecule is critical to its properties. X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. For this compound, this would include determining the conformation of the piperidine ring (typically a chair conformation), the orientation of the benzyl group, and the arrangement of the substituents at the C4 position. This information is fundamental for understanding the molecule's steric and electronic properties. As with the other crystallographic aspects, specific conformational data for this compound from X-ray diffraction studies has not been reported in the literature.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For a flexible molecule like 1-Benzyl-4-((methylamino)methyl)piperidin-4-ol, which contains multiple rotatable bonds, a thorough conformational analysis is crucial. This would involve identifying all possible low-energy conformers and determining their relative stabilities. The piperidine (B6355638) ring can exist in chair, boat, and twist-boat conformations, and the orientation of the benzyl (B1604629) and (methylamino)methyl groups would also need to be considered. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer would provide the foundation for all subsequent calculations.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydroxyl and amine hydrogens.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can be used to predict various spectroscopic parameters. The theoretical vibrational frequencies, obtained from a frequency calculation after geometry optimization, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts can be compared with experimental data to confirm the molecular structure.
Analysis of Mulliken Charge Population
Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule. These charges provide insight into the distribution of electrons within the molecule and can be used to understand its polarity and reactivity. The analysis partitions the total electron density among the constituent atoms, offering a quantitative measure of the charge on each atom.
Calculation of First-Order Molecular Hyperpolarizability (β)
The first-order molecular hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β values are of interest for applications in optoelectronics. The calculation of β involves determining the change in the molecule's dipole moment in the presence of an applied electric field. The magnitude of the first-order hyperpolarizability is an indicator of the molecule's potential as an NLO material.
Limited Publicly Available Data on the Computational Chemistry of this compound
While research exists on the computational analysis of related piperidine derivatives, the strict focus of this inquiry on this compound reveals a gap in the current published research concerning its specific conformational flexibility, dynamic behavior in solution, and the effects of solvents on its molecular conformation.
General principles of computational chemistry suggest that such a molecule would exhibit complex dynamic behavior due to the flexible piperidine ring, the rotatable benzyl group, and the aminomethyl side chain. The interplay of intramolecular hydrogen bonding involving the hydroxyl and amino groups would likely play a significant role in determining its preferred conformations.
Furthermore, the polarity of the solvent would be expected to have a substantial impact on the conformational equilibrium. In polar solvents, conformations that maximize the exposure of polar groups to the solvent would be favored, while in nonpolar solvents, intramolecular interactions would likely dominate.
However, without specific molecular dynamics simulation data, any detailed discussion on the following topics for this compound would be speculative:
Molecular Dynamics (MD) Simulations
Solvent Effects on Molecular Conformation:Quantitative analysis of how different solvents (e.g., water, methanol, dimethyl sulfoxide) influence the conformational landscape and the hydrogen bonding network of the molecule has not been specifically reported.
It is important to note that such studies may exist in proprietary research within pharmaceutical or chemical companies but have not been disseminated into the public scientific literature. Therefore, a definitive, data-driven article on the computational chemistry and theoretical investigations of this compound, as per the requested outline, cannot be generated at this time.
Chemical Reactivity and Derivatization Studies of 1 Benzyl 4 Methylamino Methyl Piperidin 4 Ol
Reactions Involving the Piperidine (B6355638) Nitrogen
The nitrogen atom within the piperidine ring is a tertiary amine, substituted with a benzyl (B1604629) group and integrated into the heterocyclic ring. This structural feature dictates its reactivity, particularly in acylation and alkylation reactions.
N-acylation reactions, which involve the introduction of an acyl group (R-C=O) onto a nitrogen atom, are not feasible at the tertiary piperidine nitrogen of 1-Benzyl-4-((methylamino)methyl)piperidin-4-ol. This is because the nitrogen atom lacks the necessary hydrogen atom that would be displaced during the acylation process. The reaction mechanism for acylation requires a lone pair on the nitrogen to attack the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group and a proton from the nitrogen. As a tertiary amine, the piperidine nitrogen has no proton to eliminate, thus preventing the completion of the reaction.
While inert to acylation, the tertiary piperidine nitrogen is nucleophilic and can react with alkylating agents to form a quaternary ammonium (B1175870) salt. This process, known as N-alkylation or quaternization, involves the nitrogen's lone pair attacking an electrophilic carbon of an alkyl halide or other alkylating agent. researchgate.net This reaction leads to the formation of a new carbon-nitrogen bond and imparts a permanent positive charge on the nitrogen atom.
The quaternization of substituted piperidines can be complex, with the stereochemical outcome influenced by the nature of the alkylating agent and the substituents on the piperidine ring. researchgate.net For the N-benzylpiperidine moiety, reaction with various alkyl halides can yield the corresponding quaternary salts. For example, treatment with methyl iodide would yield the N-benzyl-N-methylpiperidinium iodide derivative. Similarly, reaction with other alkylating agents like benzyl chloride or cinnamyl bromide can be used to introduce different N-substituents. researchgate.netresearchgate.net
Table 1: Examples of N-Quaternization Reactions
| Starting Material | Alkylating Agent | Potential Product |
|---|---|---|
| This compound | Methyl Iodide | 1-Benzyl-1-methyl-4-((methylamino)methyl)-4-hydroxypiperidin-1-ium iodide |
Reactions at the Secondary Methylamino Moiety
The secondary amine of the -(methylamino)methyl group is a highly versatile and reactive site within the molecule. It possesses a lone pair of electrons and a hydrogen atom, making it nucleophilic and susceptible to a wide range of chemical transformations, including acylation and further alkylation.
Reactions at this site are generally facile and can be performed selectively if the other functional groups are protected or are less reactive under the chosen conditions. For instance, acylation with an agent like propionyl chloride can readily occur at a secondary amine attached to a piperidine scaffold to form the corresponding amide. researchgate.net This transformation is typically carried out in the presence of a base to neutralize the HCl byproduct. Similarly, various acyl chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) can be used to introduce different acyl groups.
Furthermore, the secondary amine can undergo further N-alkylation with alkyl halides to yield a tertiary amine. Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method to introduce a new alkyl group. nih.gov
Table 3: Examples of Reactions at the Secondary Methylamino Group
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| N-Acylation | Acetyl Chloride | N-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)-N-methylacetamide |
| N-Acylation | Benzoyl Chloride | N-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)-N-methylbenzamide |
Alkylation and Acylation of the Amine
The presence of a secondary amine in the (methylamino)methyl group makes this site particularly susceptible to alkylation and acylation reactions. The lone pair of electrons on the nitrogen atom can act as a nucleophile, attacking electrophilic carbon centers.
Alkylation:
Alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates. These reactions typically proceed via an SN2 mechanism. The tertiary amine of the piperidine ring is generally less reactive towards alkylation due to steric hindrance, allowing for selective reaction at the secondary amine under controlled conditions. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another common method to introduce alkyl groups. For instance, reductive alkylation with formalin or acetaldehyde (B116499) using a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce methyl or ethyl groups, respectively nih.gov.
Acylation:
The secondary amine readily undergoes acylation with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is a common method for introducing a wide range of functional groups and modifying the properties of the parent molecule. For example, piperidine derivatives can be acylated with substituted benzoyl chlorides to yield N-benzoylamino derivatives nih.gov.
The following table provides examples of alkylation and acylation reactions on analogous piperidine structures, illustrating the expected reactivity of the secondary amine in this compound.
| Reaction Type | Reactant | Reagent | Product | Reference |
| Reductive Alkylation | A secondary piperidine amine | Formalin, NaBH(OAc)₃ | N-methylated piperidine | nih.gov |
| Reductive Alkylation | A secondary piperidine amine | Acetaldehyde, NaBH(OAc)₃ | N-ethylated piperidine | nih.gov |
| Acylation | 4-[2-(Amino)ethyl]piperidine | Substituted Benzoyl Chloride | 4-[2-(N-benzoylamino)ethyl]piperidine | nih.gov |
Salt Formation and pH Dependence
The basic nature of the two amine groups (the tertiary piperidine nitrogen and the secondary side-chain nitrogen) allows for the formation of salts upon reaction with acids. The pKa values of these amines will determine the pH at which they are protonated. Generally, the secondary amine is expected to be more basic than the tertiary amine of the piperidine ring.
Salt Formation:
Treatment of this compound with inorganic or organic acids, such as hydrochloric acid, sulfuric acid, or tartaric acid, will lead to the formation of the corresponding ammonium salts. These salts are typically crystalline solids with higher melting points and greater water solubility than the free base. For example, 4-hydroxypiperidine (B117109) can be converted to 4-hydroxypiperidine hydrochloride by treatment with a saturated solution of HCl in 1,4-dioxane (B91453) chemicalbook.com.
pH Dependence:
The charge state of the molecule is highly dependent on the pH of the solution. At low pH, both the secondary and tertiary amines will be protonated, resulting in a dicationic species. As the pH increases, the more acidic ammonium ion (likely the tertiary piperidinium) will be deprotonated first, followed by the deprotonation of the secondary ammonium ion at a higher pH. The stability and reactivity of the compound can be significantly influenced by its protonation state. Studies on other piperidine-containing molecules have shown that degradation pathways can be pH-dependent nih.govresearchgate.net.
The following table illustrates the pH-dependent behavior of similar amine-containing heterocyclic compounds.
| Compound Class | Observation | pH Range | Reference |
| Piperidine derivatives of daunorubicin | Degradation involves specific acid-base catalysis. | 0.43–13.54 | nih.govresearchgate.net |
| Piperidine derivatives of daunorubicin | Greatest stability observed in the acidic to neutral range. | ~3.5 | nih.gov |
Ring-Opening and Rearrangement Reactions of the Piperidine Core
The piperidine ring in this compound is generally stable. However, under specific conditions, reactions involving the piperidine core can be induced.
Ring-Opening:
Ring-opening of the piperidine ring is not a common reaction under normal conditions. However, cleavage of the N-benzyl group can be achieved through catalytic hydrogenation. This process, known as debenzylation, typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source, leading to the formation of the corresponding secondary piperidine. This deprotected piperidine can then be used for further functionalization at the nitrogen atom.
Rearrangement Reactions:
Rearrangement reactions involving the piperidine core of this specific molecule are not well-documented and are generally not expected to occur under standard laboratory conditions. The 4-hydroxy-4-substituted piperidine motif is relatively stable. However, in the presence of strong acids and high temperatures, dehydration of the tertiary alcohol to form an alkene is a possible transformation. This could potentially be followed by rearrangements of the resulting carbocation intermediate, although such reactions would likely require forcing conditions and may lead to a mixture of products. More complex, purpose-designed piperidine structures can undergo specific rearrangements, such as the Schmidt rearrangement of piperidin-4-ones, but these are not directly applicable to the title compound chemicalbook.com.
The following table provides an example of a reaction that modifies the piperidine core in a related system.
| Reaction Type | Substrate | Reagents | Product | Reference |
| N-Debenzylation | N-Benzylpiperidine derivative | H₂, Pd/C | Secondary piperidine | N/A (General knowledge) |
| Dehydration | 4-piperidinol derivative | Strong Acid, Heat | Tetrahydropyridine (B1245486) derivative | researchgate.net |
Advanced Applications of the 1 Benzyl 4 Methylamino Methyl Piperidin 4 Ol Scaffold in Chemical Research
Utilization as a Building Block in Complex Organic Synthesis
There is no available scientific literature that documents the use of 1-Benzyl-4-((methylamino)methyl)piperidin-4-ol as a building block in the synthesis of more complex organic molecules. While its structural precursor, 1-Benzyl-4-piperidone, is a widely used starting material for various synthetic endeavors, the specific applications of the title compound have not been reported. caymanchem.comgoogle.com Similarly, research on closely related analogs does not describe its specific utility as a synthetic intermediate.
Scaffold for Novel Chemical Entity (NCE) Design and Synthesis
The 1-benzylpiperidine (B1218667) framework is a common scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govacs.orgnih.gov However, a review of existing research reveals no instances where this compound has been specifically utilized as a scaffold for the design and synthesis of novel chemical entities (NCEs). The unique combination of the tertiary alcohol, the N-benzyl group, and the N-methylaminomethyl substituent at the C4 position has not been explored as a foundational structure in documented drug discovery programs.
Methodological Development in Synthetic Organic Chemistry
There are no published studies indicating that this compound has been used in the development of new methodologies in synthetic organic chemistry. Its potential role as a catalyst, ligand, or substrate in novel chemical transformations has not been investigated in the available scientific literature. Research in this area tends to focus on more broadly applicable or foundational structures. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzyl-4-((methylamino)methyl)piperidin-4-ol, and how are intermediates characterized?
- Methodological Answer : A widely used approach involves reductive amination or alkylation of piperidin-4-ol derivatives. For example, 1-benzylpiperidin-4-ol (a key intermediate) is synthesized via nucleophilic substitution or catalytic hydrogenation . Characterization typically employs and to confirm substituent positions and stereochemistry. GC/MS is used to verify molecular weight and fragmentation patterns, as demonstrated in the synthesis of structurally similar compounds (e.g., 79.9% yield achieved via propionic anhydride reflux and oxalic acid crystallization) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
- Methodological Answer :
- NMR : identifies proton environments (e.g., aromatic protons at 7.24–7.40 ppm for benzyl groups; methylamino protons at 2.29–2.78 ppm) .
- GC/MS : Validates molecular ion peaks (e.g., m/z 380 for CHNO) and fragmentation pathways .
- FT-IR : Confirms functional groups (e.g., hydroxyl stretches at 3200–3600 cm) .
Q. What preliminary biological activities have been reported for piperidine derivatives structurally related to this compound?
- Methodological Answer : Piperidine derivatives are often screened for receptor binding (e.g., opioid or dopamine receptors) using radioligand assays. For instance, 1-benzyl-4-methylpiperidin-4-amine shows potential as an enzyme modulator, with activity inferred from analogs like 1-benzyl-N-methylpiperidin-4-amine (antidepressant effects) and 1-benzyl-4-(methylamino)piperidine (neuroprotective properties) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, particularly in enantioselective synthesis?
- Methodological Answer :
- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantiomeric excess (ee) during asymmetric alkylation .
- Reaction Monitoring : In-situ techniques like HPLC or inline FT-IR track intermediate formation and side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve nucleophilicity of the methylamino group, while low temperatures reduce racemization .
Q. How should contradictory data on biological activity between this compound and its analogs be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs like 1-benzyl-4-(methylamino)piperidine (neuroprotective) vs. 1-benzyl-N-methylpiperidin-4-amine (antidepressant) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to methylamino vs. hydroxyl group placement .
- In Vitro/In Vivo Cross-Validation : Use orthogonal assays (e.g., cell viability + animal models) to confirm target specificity .
Q. What strategies are recommended for mitigating hygroscopicity during storage of piperidin-4-ol derivatives?
- Methodological Answer :
- Lyophilization : Freeze-drying under vacuum preserves stability for hygroscopic intermediates like 1-benzylpiperidin-4-ol .
- Desiccant Packaging : Store under argon or nitrogen with molecular sieves (3Å) to prevent hydrolysis .
- Polymorph Screening : Identify crystalline forms with lower hygroscopicity via X-ray diffraction (XRPD) .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?
- Methodological Answer :
- Isotopic Labeling : Use -labeled methylamino groups to track metabolites via LC-MS/MS .
- Hepatocyte Incubations : Primary human hepatocytes identify phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
- CYP450 Inhibition Assays : Determine cytochrome P450 interactions using fluorogenic substrates (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
